
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. BFA is a derivative of the drug fenofibrate, which is used to treat high cholesterol levels. However, BFA is not intended for medical use and is primarily used in laboratory experiments.
Mechanism of Action
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide is believed to work by targeting the peroxisome proliferator-activated receptor (PPAR) family of proteins. These proteins play a role in regulating various metabolic processes, including glucose and lipid metabolism. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to activate PPARα and PPARγ, which can lead to changes in gene expression and metabolic processes.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and decreasing lipid accumulation in cells. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide in laboratory experiments is its specificity for PPARα and PPARγ. This allows researchers to study the effects of activating these proteins on various metabolic processes. However, 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide. One area of interest is the development of more potent and selective PPAR agonists based on the structure of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide. Another area of interest is the use of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide in combination with other drugs or therapies for the treatment of cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with potassium carbonate and methyl iodide to produce 2-(4-bromo-2-methylphenoxy)acetone. This intermediate compound is then reacted with 3-fluoroaniline in the presence of acetic acid to form 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer research, where 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has also been studied for its potential use in treating obesity and metabolic disorders.
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPREWNGKKVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

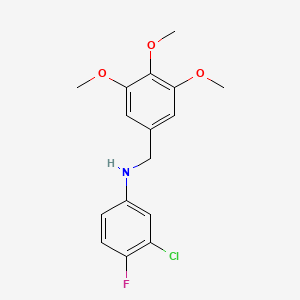


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
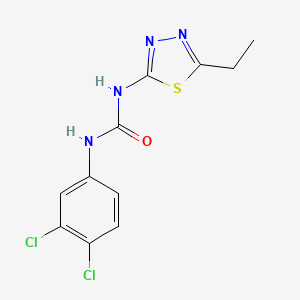

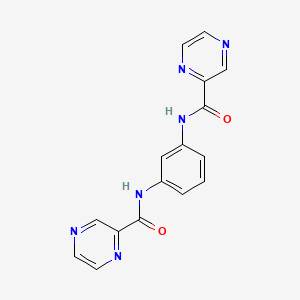
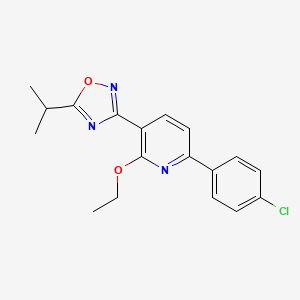


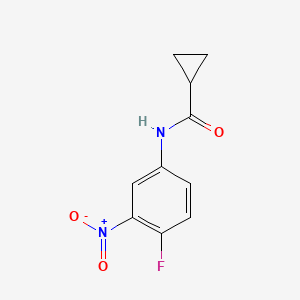

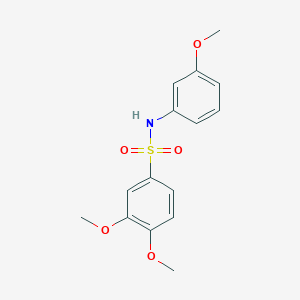
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)